Cas no 1427188-61-1 (rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine)
![rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine structure](https://fr.kuujia.com/scimg/cas/1427188-61-1x500.png)
1427188-61-1 structure
Nom du produit:rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
Numéro CAS:1427188-61-1
Le MF:C35H30BF10P
Mégawatts:682.381505489349
CID:5689556
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Propriétés chimiques et physiques
Nom et identifiant
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- rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
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- Piscine à noyau: 1S/C35H30BF10P/c1-14-10-16(3)34(17(4)11-14)47(35-18(5)12-15(2)13-19(35)6)21-9-7-8-20(21)36(22-24(37)28(41)32(45)29(42)25(22)38)23-26(39)30(43)33(46)31(44)27(23)40/h10-13,20-21H,7-9H2,1-6H3/t20-,21-/m1/s1
- La clé Inchi: BNQMRAFLXATZBD-NHCUHLMSSA-N
- Sourire: P([C@@H]1CCC[C@H]1B(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(C)C=C(C)C=C1C)C1=C(C)C=C(C)C=C1C
Propriétés expérimentales
- Point de fusion: 206 °C
- Point d'ébullition: 595.1±50.0 °C(Predicted)
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Littérature connexe
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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